molecular formula C10H9F2N3O B7908392 2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone

2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone

Cat. No.: B7908392
M. Wt: 225.19 g/mol
InChI Key: IYKYCTRQXRZZPZ-UHFFFAOYSA-N
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Description

2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone is a chemical compound with the molecular formula C10H7F2N3O. It is characterized by the presence of a difluorophenyl group attached to a triazole ring via an ethanone linkage. This compound is known for its applications in various fields, including medicinal chemistry, where it serves as a scaffold for antifungal agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone typically involves the reaction of 2,4-difluoroacetophenone with 1,2,4-triazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Grignard reactions can yield tertiary alcohols, while aldol reactions can produce β-hydroxy ketones .

Mechanism of Action

The mechanism of action of 2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone, particularly in its role as a scaffold for antifungal agents, involves the inhibition of fungal cytochrome P450 enzymes. This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone is unique due to its specific difluorophenyl and triazole structure, which provides a versatile scaffold for the development of various antifungal agents. Its ability to undergo multiple types of chemical reactions also makes it valuable in synthetic chemistry .

Properties

IUPAC Name

2-fluoro-2-(4-fluoro-3H-1,2,4-triazol-2-yl)-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3O/c11-10(15-7-14(12)6-13-15)9(16)8-4-2-1-3-5-8/h1-6,10H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKYCTRQXRZZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(C=NN1C(C(=O)C2=CC=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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